![molecular formula C15H17N3O B5497228 N-(2-ethylphenyl)-N'-(2-pyridinylmethyl)urea](/img/structure/B5497228.png)
N-(2-ethylphenyl)-N'-(2-pyridinylmethyl)urea
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Overview
Description
Synthesis Analysis
The synthesis of related N-substituted ureas typically involves reactions between amines and isocyanates or carbonyl compounds, under conditions that may include catalysis or specific reagents to promote urea formation. For example, the synthesis of complex ureas has been demonstrated through reactions mediated by specific reagents such as ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate, showcasing a versatile approach to urea derivatives with good yields and without racemization (Thalluri et al., 2014).
Molecular Structure Analysis
The molecular structure of N-substituted ureas, including hydrogen bonding patterns and crystal packing, can be elucidated through X-ray crystallography and NMR spectroscopy. For instance, the crystal structure of N-substituted ureas reveals intramolecular and intermolecular hydrogen bonding that significantly influences the molecular conformation and stability (Imhof, 2007).
Chemical Reactions and Properties
N-substituted ureas undergo various chemical reactions, including solvolysis and rearrangement, influenced by catalysis and specific functional groups. The solvolysis of N,N-bis(2-picolyl)ureas in alcohol solvents catalyzed by Cu(II) ions is an example, highlighting the role of metal ions in promoting specific cleavage and reaction pathways (Belzile et al., 2014).
properties
IUPAC Name |
1-(2-ethylphenyl)-3-(pyridin-2-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c1-2-12-7-3-4-9-14(12)18-15(19)17-11-13-8-5-6-10-16-13/h3-10H,2,11H2,1H3,(H2,17,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNYRPKJUDOZKGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)NCC2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>38.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49823435 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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